3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

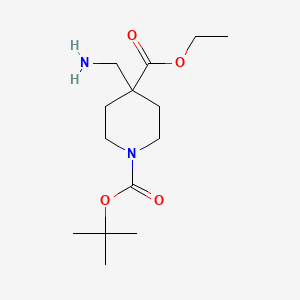

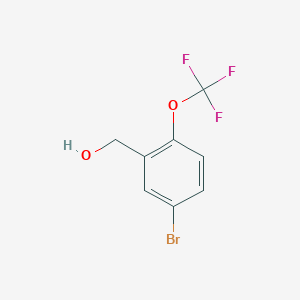

“3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride” is a chemical compound with the CAS Number: 2044714-56-7 . It has a molecular weight of 243.69 .

Molecular Structure Analysis

The Inchi Code for this compound is1S/C11H13NO3.ClH/c1-7(13)8-2-4-9(5-3-8)10(12)6-11(14)15;/h2-5,10H,6,12H2,1H3,(H,14,15);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

The compound has a molecular weight of 243.69 . More detailed physical and chemical properties were not found in the available resources.Scientific Research Applications

Synthesis and Structural Studies

- Synthesis of Analogous Compounds: 3-Amino-3-vinylpropanoic acid hydrochloride, related to 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride, was synthesized from 4-acetoxyazetidin-2-one, demonstrating a method for creating similar compounds (Cheung & Shoolingin‐Jordan, 1997).

- Molecular Structure Analysis: Detailed structural analysis of 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a compound structurally similar to this compound, was performed using IR, NMR, and X-ray diffraction studies, providing insights into its molecular configuration (Raju et al., 2015).

Enantioselective Synthesis and Derivatives

- Enantioselective Synthesis of Derivatives: Research shows the possibility of enantioselectively synthesizing derivatives of 3-aminopropanoic acid, which could potentially apply to the study of this compound (Arvanitis et al., 1998).

Biological and Pharmacological Studies

- Antimicrobial Properties: Arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment, closely related to this compound, have demonstrated antibacterial and antomycotic activity (Baranovskyi et al., 2018).

- Antitumor Properties: Studies on 5-acetyl-4-((4-acetylphenyl)amino)-2-aminothiophene-3-carbonitrile scaffolds, which share a structural similarity, have shown potential as antitumor agents against various human tumor cell lines (Khalifa & Algothami, 2020).

Chiral Separation and Synthesis

- Enantiomer Separation: Research on the enzymatic resolution of compounds similar to this compound has been conducted, focusing on the separation of enantiomers (Kamal et al., 2007).

Novel Synthesis Methods

- Innovative Synthesis Approaches: A novel method to synthesize derivatives of α-ureidopropanoic acid, starting from α-aminopropanoic acid hydrochloride, was described, indicating possible new synthesis routes for similar compounds (Wei-ke, 2008).

Pharmaceutical Applications

- GABAB Receptor Antagonists: Research on 3-amino-2-(4-chlorophenyl)-2-hydroxypropanesulfonic acid, structurally related to this compound, indicates its potential as a GABAB receptor antagonist (Abbenante & Prager, 1992).

Mechanism of Action

Target of Action

Compounds with similar structures have been known to participate in various biochemical reactions, such as the suzuki–miyaura cross-coupling .

Mode of Action

It’s worth noting that similar compounds have been involved in reactions at the benzylic position, which include free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Similar compounds have been known to participate in the suzuki–miyaura cross-coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

Similar compounds have been known to participate in various biochemical reactions, which could potentially lead to various molecular and cellular effects .

properties

IUPAC Name |

3-(4-acetylphenyl)-2-aminopropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3.ClH/c1-7(13)9-4-2-8(3-5-9)6-10(12)11(14)15;/h2-5,10H,6,12H2,1H3,(H,14,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRAOLAVYBTWGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)CC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674304 |

Source

|

| Record name | 4-Acetylphenylalanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1360436-95-8, 20299-31-4 |

Source

|

| Record name | 4-Acetylphenylalanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-acetylphenyl)-2-aminopropanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372421.png)

![5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1372426.png)

![[2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]amine dihydrochloride](/img/structure/B1372428.png)

![7-Bromo-4-chlorothieno[3,2-c]pyridine](/img/structure/B1372433.png)

![1H-pyrrolo[2,3-c]pyridine-4-carbonitrile](/img/structure/B1372439.png)